BLXA4-me

Description

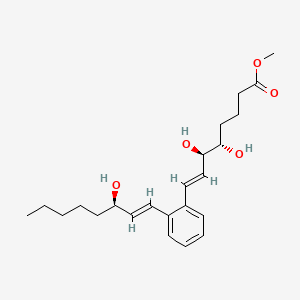

Structure

3D Structure

Properties

CAS No. |

362516-29-8 |

|---|---|

Molecular Formula |

C23H34O5 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

methyl (E,5S,6R)-5,6-dihydroxy-8-[2-[(E,3R)-3-hydroxyoct-1-enyl]phenyl]oct-7-enoate |

InChI |

InChI=1S/C23H34O5/c1-3-4-5-11-20(24)16-14-18-9-6-7-10-19(18)15-17-22(26)21(25)12-8-13-23(27)28-2/h6-7,9-10,14-17,20-22,24-26H,3-5,8,11-13H2,1-2H3/b16-14+,17-15+/t20-,21+,22-/m1/s1 |

InChI Key |

CHUQDPKHYXGMEB-IQOAYPBESA-N |

Isomeric SMILES |

CCCCC[C@H](/C=C/C1=CC=CC=C1/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)OC)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BLXA-4; BLXA-4-ME; BLXA-4 ME; BLXA4; BLXA4ME; BLXA 4; BLXA 4 ME |

Origin of Product |

United States |

Chemical and Synthetic Aspects of Blxa4 Me

Structural Classification as a Benzo-Fused Ring Lipoxin A4 Analog

BLXA4-me is classified as a third-generation synthetic lipoxin analog. nih.gov Its core structure is characterized by the replacement of the unstable tetraene unit of native lipoxin A4 with a substituted benzo-fused ring system. nih.govuwindsor.ca Specifically, an ortho-substituted benzene (B151609) ring is incorporated between the C9 and C12 positions of the original lipoxin A4 carbon skeleton. wikipedia.org This modification fundamentally alters the molecule's chemical properties while aiming to retain its biological activity. The full chemical name for the methyl ester form, this compound, is (5S, 6R, E)-methyl 5,6-dihydroxy-8-(2-((R,E)-3-hydroxyoct-1-enyl) phenyl) oct-7-enoate. nih.govresearchgate.net

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | (5S, 6R, E)-methyl 5,6-dihydroxy-8-(2-((R,E)-3-hydroxyoct-1-enyl) phenyl) oct-7-enoate | nih.govresearchgate.net |

| Molecular Formula | C22H32O5 | researchgate.net |

| Molecular Weight | 376.4865 g/mol | researchgate.net |

| Key Structural Feature | Substituted benzo-fused ring in place of the native LXA4 tetraene unit | nih.govuwindsor.ca |

| Stereochemistry | Defined stereocenters at C5, C6, and C15 | researchgate.net |

Design Principles for Enhanced Chemical and Metabolic Stability

The primary design principle behind this compound was to overcome the inherent instability of native lipoxins. nih.govresearchgate.net Natural lipoxins possess a conjugated tetraene structure that makes them susceptible to rapid metabolism and degradation, limiting their therapeutic utility. researchgate.net

The key design modifications to enhance stability include:

Replacement of the Tetraene System: Substituting the tetraene core with a benzene ring significantly increases the molecule's thermal stability. nih.govresearchgate.net

Resistance to Metabolic Inactivation: This structural change confers resistance to rapid inactivation by enzymes like eicosanoid oxidoreductases (e.g., 15-hydroxyprostaglandin dehydrogenase), which are responsible for the degradation of native lipoxins. nih.govuwindsor.canih.gov The modification of the lower chain with functional groups protects the molecule from this enzymatic breakdown. nih.gov

These design principles result in a lipoxin analog that is not only more stable but also easier to synthesize in a controlled and efficient manner. uwindsor.canih.gov

Stereospecific and Convergent Synthetic Methodologies

The synthesis of this compound is described as a convergent synthetic route. nih.govuwindsor.ca This approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the final stages. This strategy allows for greater efficiency and flexibility in the production of this compound and related analogs. researchgate.net

Palladium-Catalyzed Coupling Reactions

A critical step in the convergent synthesis of this compound and its analogs is the use of iterative palladium-mediated cross-coupling reactions. nih.govuwindsor.caresearchgate.net Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools in modern organic synthesis for forming carbon-carbon bonds. These reactions are highly valued for their efficiency, chemoselectivity, and tolerance of a wide range of functional groups, making them ideal for the complex synthesis of biologically active molecules. In the context of benzo-lipoxin analog synthesis, these coupling reactions are employed to connect the different structural fragments, facilitating the construction of the final molecular architecture. researchgate.net

Asymmetric Ketone Reduction Strategies

Achieving the correct stereochemistry of the alcohol groups in this compound is crucial for its biological activity. This is accomplished through asymmetric reduction of prochiral ketones, a fundamental transformation in the synthesis of chiral alcohols. Various strategies for asymmetric ketone reduction have been developed and applied in the synthesis of lipoxin analogs.

For instance, in the synthesis of related lipoxin B4 analogs, asymmetric reduction of a propargyl ketone has been achieved with high enantioselectivity using (S)-alpine borane. nih.gov In the synthesis of other aromatic lipoxin A4 mimetics, highly stereoselective Noyori transfer hydrogenation has been utilized to establish the stereochemistry of a key alcohol group. nih.gov These methods employ chiral catalysts or reagents to control the facial selectivity of hydride addition to the ketone, resulting in the desired enantiomer of the alcohol. nih.gov The choice of a specific method often depends on the substrate and the desired stereochemical outcome.

Table 2: Key Synthetic Reactions in the Preparation of Benzo-Lipoxin Analogs

| Reaction Type | Description | Relevance to this compound Synthesis | Source |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds between key molecular fragments. | Enables the convergent assembly of the this compound structure. | nih.govuwindsor.caresearchgate.net |

| Asymmetric Ketone Reduction | Stereoselective conversion of a ketone to a chiral alcohol. | Establishes the critical stereochemistry of the hydroxyl groups in this compound. | nih.govnih.gov |

Molecular and Cellular Mechanisms of Blxa4 Me Action

Receptor Binding and Activation Profiles

The biological activities of BLXA4-me are initiated by its binding to and activation of specific cell surface and nuclear receptors. While its primary target is well-established, evidence suggests that, like its parent compound LXA4, it may engage with multiple receptor systems.

Agonism of Formyl Peptide Receptor 2 (FPR2/ALX)

The principal receptor for this compound is the Formyl Peptide Receptor 2, also known as the Lipoxin A4 receptor (ALX), and commonly referred to as FPR2/ALX. nih.govscispace.comwikipedia.org This receptor is a class A GPCR expressed on a wide array of cells, including leukocytes (neutrophils, monocytes, macrophages), endothelial cells, and keratinocytes, as well as within the central nervous system. acs.orgnih.gov this compound functions as an FPR2/ALX agonist. scispace.com The pro-resolving properties of this compound and other benzo-LXA4 analogs are mediated through the activation of this receptor. biomolther.orgnih.gov The binding of LXA4 and its analogs to FPR2/ALX initiates downstream signaling that inhibits pro-inflammatory pathways and stimulates pro-resolving functions, such as the clearance of apoptotic cells (efferocytosis). annualreviews.orgacs.orgnih.gov

Exploration of Other Potential Receptor Interactions (e.g., GPR32, Aryl Hydrocarbon Receptor, Estrogen Receptor Alpha)

Beyond its primary interaction with FPR2/ALX, the parent compound LXA4 is known to engage with other receptors, suggesting that this compound may have a broader interaction profile than currently detailed.

GPR32: This orphan GPCR, which is phylogenetically related to FPR2/ALX, has been identified as a receptor for pro-resolving mediators, including Resolvin D1 (RvD1), which also binds to FPR2/ALX. nih.govresearchgate.netnih.gov Lipoxins are also reported to activate GPR32. nih.govmdpi.com Studies on RvD1 show that receptor engagement can be concentration-dependent, with low concentrations acting via GPR32 and higher concentrations acting via FPR2/ALX on human neutrophils. nih.gov This suggests a potential role for GPR32 in mediating the effects of lipoxin analogs, although direct studies with this compound are needed.

Aryl Hydrocarbon Receptor (AhR): LXA4 has been identified as a novel endogenous ligand for the AhR, a ligand-activated transcription factor. nih.govacs.orgnih.gov LXA4 can bind to the AhR, cause it to translocate to the nucleus, and induce the expression of target genes like CYP1A1. acs.org This interaction represents a receptor-mediated pathway for lipoxins that is distinct from the GPCR signaling of FPR2/ALX.

Estrogen Receptor Alpha (ERα): LXA4 has been shown to be a novel modulator of Estrogen Receptor Alpha (ERα). nih.govnih.govbioscientifica.com It can compete with 17β-estradiol for binding to ERα and possesses the ability to act as an ERα agonist, influencing the expression of estrogen-regulated genes. wikipedia.orgnih.gov This interaction reveals a point of crosstalk between immuno-resolving pathways and endocrine signaling. nih.gov

Table 1: Receptor Interaction Profile of this compound and its Parent Compound (Lipoxin A4)

| Receptor | Interaction Type | Compound | Key Findings | Citations |

|---|---|---|---|---|

| FPR2/ALX | Agonist | This compound / LXA4 | Primary receptor for lipoxins and their analogs; mediates pro-resolving and anti-inflammatory effects. | biomolther.orgnih.govscispace.comwikipedia.org |

| GPR32 | Potential Agonist | LXA4 | Lipoxins and other SPMs can activate GPR32; may mediate responses at different concentrations than FPR2/ALX. | nih.govnih.govmdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Ligand / Activator | LXA4 | Binds to and activates the nuclear receptor AhR, inducing target gene expression. | nih.govacs.orgnih.gov |

| Estrogen Receptor Alpha (ERα) | Modulator / Agonist | LXA4 | Binds to ERα, competes with estradiol, and can modulate estrogen-regulated gene expression. | wikipedia.orgnih.govnih.govbioscientifica.com |

Characteristics of Biased Agonism in FPR2 Activation by this compound

The FPR2/ALX receptor is notable for its ability to be activated by a structurally diverse range of ligands, which can result in distinct and even opposing biological outcomes (e.g., pro-inflammatory vs. pro-resolving). This phenomenon is attributed to biased agonism, where a specific ligand stabilizes a unique receptor conformation that preferentially activates a subset of intracellular signaling pathways while ignoring others. annualreviews.orgmdpi.com

Pro-resolving agonists, such as LXA4 and its synthetic mimetics, are considered biased agonists. annualreviews.orgscispace.com Their binding to FPR2/ALX is thought to promote receptor conformations that favor anti-inflammatory signaling. For example, the binding of LXA4 can lead to the formation of FPR2/ALX homodimers, which is associated with the production of the anti-inflammatory cytokine IL-10 through the p38 MAPK pathway. nih.gov In contrast, pro-inflammatory ligands like serum amyloid A (SAA) may activate different pathways, such as ERK1/2 phosphorylation and NF-κB expression. nih.gov Some synthetic LXA4 analogs have been shown to be biased toward β-arrestin-mediated anti-inflammatory pathways while showing less activity toward other signals like MAPK inhibition. mdpi.com This selective activation allows compounds like this compound to promote inflammation resolution without triggering the pro-inflammatory responses that can be initiated by other FPR2/ALX ligands.

Intracellular Signaling Cascades Orchestrated by this compound

Upon binding to its cognate receptors, primarily FPR2/ALX, this compound orchestrates a complex network of intracellular signaling pathways. These cascades ultimately alter cellular function to suppress inflammation and promote a return to homeostasis.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, JNK)

The MAPK family of kinases is a critical node in cellular signaling, and its modulation is a key outcome of FPR2/ALX activation by lipoxin analogs.

p38 MAPK: Signaling through FPR2/ALX by LXA4 and its mimetics has been shown to block leukocyte-specific p38 MAPK signaling, which is often associated with inflammatory responses. annualreviews.org In some contexts, LXA4 administration inhibits the phosphorylation of p38 MAPK. biomolther.org Conversely, the activation of the p38 MAPK pathway by certain FPR2/ALX agonists, like Annexin A1-derived peptides, can lead to the production of anti-inflammatory IL-10. nih.gov This indicates a context-dependent regulation of p38 by FPR2/ALX.

JNK (c-Jun N-terminal kinase): The JNK pathway can also be modulated by FPR2/ALX activation. There is evidence that heterodimerization of FPR2/ALX with the related receptor FPR1 can lead to the activation of a JNK–caspase-3 pathway, which promotes the apoptosis of neutrophils, a key step in inflammation resolution. nih.gov Furthermore, LXA4 has been shown to inhibit apoptosis in macrophages through the modulation of MAPK and JNK pathways. nih.gov

Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathways

The PI3K/Akt signaling pathway is another major cascade engaged by FPR2/ALX activation that is central to the pro-resolving actions of this compound. Activation of FPR2/ALX by SPMs like resolvins and lipoxins stimulates the PI3K/Akt pathway. biomolther.orgnih.govnih.gov This activation is linked to several key anti-inflammatory and pro-resolving functions:

Inhibition of Pro-inflammatory Transcription Factors: The PI3K/Akt pathway can inhibit the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines. biomolther.orgacs.org

Promotion of Phagocytosis: Aspirin-triggered LXA4 (AT-LXA4) has been shown to increase the phagocytosis of bacteria by macrophages in a manner dependent on PI3K. nih.gov This clearance of pathogens and cellular debris is a cornerstone of resolution.

Table 2: Intracellular Signaling Pathways Modulated by this compound/Lipoxin Analogs via FPR2/ALX

| Pathway | Key Kinases | Regulation by Lipoxin Analogs | Cellular Outcome | Citations |

|---|---|---|---|---|

| MAPK | p38 | Inhibition of phosphorylation / Context-dependent activation | Attenuation of inflammation / Production of IL-10 | annualreviews.orgbiomolther.orgnih.gov |

| MAPK | JNK | Activation (via receptor heterodimerization) / Modulation | Promotion of neutrophil apoptosis / Regulation of macrophage survival | nih.govnih.gov |

| PI3K/Akt | PI3K, Akt | Activation | Inhibition of NF-κB; Enhancement of phagocytosis | biomolther.orgacs.orgnih.govnih.gov |

Induction of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Mediated Antioxidant Responses

This compound, as a stable analog of lipoxin A4 (LXA4), is implicated in the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 orchestrates the transcription of a suite of antioxidant and cytoprotective genes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. nih.gov In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators, this interaction is disrupted. Research on LXA4 analogs demonstrates their capability to promote the dissociation of Nrf2 from Keap1. researchgate.netresearchgate.net This allows Nrf2 to translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. researchgate.netnih.gov

The activation of the Nrf2 pathway by lipoxin analogs has been shown to upregulate the expression of several key antioxidant enzymes. nih.govyoutube.com These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD), as well as enzymes involved in the synthesis of glutathione (B108866) (GSH). nih.govyoutube.com Studies on LXA4 and its analogs have demonstrated that this activation can occur independently of the primary lipoxin receptor (ALX/FPR2) in some contexts, suggesting a broader mechanism of action. researchgate.net For instance, one study found that an LXA4 analog attenuated atherosclerosis induced by a high-fat diet by activating the Nrf2 pathway. nih.gov Another study on intestinal ischemia-reperfusion injury showed that LXA4 preconditioning activated the Keap1/Nrf2 pathway, leading to reduced oxidative stress and apoptosis. researchgate.net

The induction of these Nrf2-mediated antioxidant responses is a cornerstone of the protective effects of this compound, contributing to the resolution of inflammation and the maintenance of cellular homeostasis. nih.gov

Downregulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Signaling

A pivotal mechanism through which this compound exerts its anti-inflammatory effects is the downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκB). harvard.edu Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. clevelandclinic.org

Research on lipoxin A4 (LXA4) and its stable analogs, including compounds similar in function to this compound, has consistently shown their ability to interfere with this process. These molecules can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit. harvard.edupsu.edu This inhibitory action has been observed in various cell types, including macrophages and leukocytes, in response to inflammatory triggers like LPS and tumor necrosis factor-alpha (TNF-α). harvard.edunih.govnih.gov

For example, one study demonstrated that LXA4 and its analogs attenuated the nuclear accumulation of NF-κB in leukocytes, which was associated with a reduction in the expression and release of the pro-inflammatory chemokine IL-8. nih.gov Another investigation found that LXA4 inhibited LPS-induced NF-κB translocation in macrophages. harvard.edu The mechanism can also involve the modulation of upstream signaling components. For instance, LXA4 has been shown to suppress inflammation via the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway in periodontal ligament cells. nih.govnih.gov By downregulating NF-κB signaling, this compound effectively dampens the inflammatory cascade, reducing the production of inflammatory mediators and limiting leukocyte recruitment. frontiersin.org

Attenuation of Receptor Tyrosine Kinase Activation (e.g., TGFβ-R1, PDGFR, EGFR)

Evidence suggests that the pro-resolving actions of lipoxins and their analogs, such as this compound, extend to the modulation of receptor tyrosine kinase (RTK) signaling pathways. RTKs, including the transforming growth factor-beta receptor 1 (TGFβ-R1), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR), are crucial for a multitude of cellular processes like proliferation, differentiation, and migration, and their dysregulation can contribute to inflammatory pathologies and fibrosis.

Research indicates that lipoxin A4 (LXA4) can exert inhibitory effects on the activation of certain RTKs. Specifically, LXA4 has been shown to inhibit the activation of platelet-derived growth factor receptor beta (PDGFRβ) and the epidermal growth factor receptor (EGFR). nih.gov This inhibition is significant as both PDGF and EGF signaling pathways are implicated in inflammatory cell recruitment and tissue remodeling. The activation of these receptors typically involves ligand binding, receptor dimerization, and subsequent trans-autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the PI3K/Akt and MAPK/ERK cascades. tabaslab.com

While direct studies on this compound's effect on TGFβ-R1 are not extensively detailed in the available literature, the known actions of LXA4 on other RTKs suggest a potential for similar modulatory effects. The attenuation of RTK activation by lipoxin analogs represents a mechanism to control cellular responses that can perpetuate inflammation and lead to pathological tissue changes. By interfering with these signaling cascades, this compound can contribute to a pro-resolving microenvironment that favors the cessation of inflammation and a return to tissue homeostasis.

Impact on Immune Cell Phenotypes and Functions

This compound significantly influences the behavior of key immune cells involved in the inflammatory response, steering them towards a pro-resolving phenotype. This modulation is critical for the active termination of inflammation and the restoration of tissue integrity.

Modulation of Polymorphonuclear Neutrophil (PMN) Trafficking and Apoptosis

This compound, in line with the known actions of lipoxin A4 (LXA4) and its stable analogs, plays a crucial role in regulating the activity of polymorphonuclear neutrophils (PMNs), which are the first responders to sites of inflammation. A key aspect of this regulation is the inhibition of PMN trafficking. Lipoxin analogs have been demonstrated to halt PMN chemotaxis, adhesion, and transmigration across endothelial and epithelial barriers. nih.gov This action effectively limits the influx of neutrophils into inflamed tissues, thereby preventing excessive tissue damage that can result from the release of cytotoxic enzymes and reactive oxygen species by these cells.

Furthermore, lipoxins and their analogs are involved in promoting the apoptosis (programmed cell death) of neutrophils. nih.gov The timely clearance of apoptotic neutrophils is a critical step in the resolution of inflammation. Studies have shown that LXA4 can increase the apoptosis of neutrophils while reducing necrosis. researchgate.net By facilitating the programmed death of these cells, this compound helps to transition the inflammatory environment from a pro-inflammatory to a pro-resolving state. For instance, a study on human colonic strips showed that an LXA4 analog attenuated TNF-α-stimulated colonocyte apoptosis, highlighting its protective effects. researchgate.net

| Effect of this compound Analogs on PMNs | Research Finding | Reference |

| Inhibition of Trafficking | Lipoxin analogs inhibit neutrophil chemotaxis, adhesion, and transcellular migration. | nih.gov |

| Promotion of Apoptosis | Lipoxin A4 increases neutrophil apoptosis in vitro. | researchgate.netnih.gov |

| Cytoprotection | An LXA4 analog attenuated TNF-α-induced apoptosis in human colonic mucosa. | researchgate.net |

Promotion of Macrophage Phenotypic Switching (e.g., M1 to M2) and Efferocytosis

This compound influences macrophage behavior, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype. M1 macrophages are characterized by the production of pro-inflammatory cytokines, while M2 macrophages are involved in tissue repair and the resolution of inflammation. frontiersin.org

Studies on lipoxin A4 (LXA4) have shown that it can modulate macrophage polarization. For example, LXA4 has been observed to decrease the gene expression of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β in M1 macrophages, while increasing the expression of the anti-inflammatory cytokine IL-10 in M2 macrophages. researchgate.netnih.gov This phenotypic switch is crucial for dampening the inflammatory response and initiating tissue healing processes. Research indicates that LXA4 regulates M1/M2 polarization through pathways such as the FPR2-IRF signaling pathway. nih.gov

A critical function promoted by this compound and its parent compounds is efferocytosis, the process by which apoptotic cells are cleared by phagocytes, primarily macrophages. nih.gov Efficient efferocytosis is essential for preventing secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents. tabaslab.com Lipoxins and their stable analogs have been shown to be potent stimulators of macrophage efferocytosis. psu.edunih.gov For example, LXA4 has been found to enhance the phagocytosis of apoptotic neutrophils by macrophages both in vitro and in vivo. psu.edunih.gov This process is not only a "clean-up" mechanism but also actively triggers pro-resolving signaling in the macrophage. The mechanism involves the redistribution of cytoskeletal proteins like myosin IIA and the activation of signaling molecules such as Akt and protein kinase Cζ. nih.gov

| Effect of this compound Analogs on Macrophages | Research Finding | Reference |

| M1 to M2 Phenotypic Switching | LXA4 decreases pro-inflammatory cytokine expression in M1 and increases anti-inflammatory cytokine expression in M2 macrophages. | researchgate.netnih.gov |

| Regulation of Polarization | LXA4 regulates M1/M2 polarization via the FPR2-IRF pathway. | nih.gov |

| Stimulation of Efferocytosis | LXA4 and its stable analogs stimulate macrophage phagocytosis of apoptotic neutrophils. | psu.edunih.gov |

| Efferocytosis Mechanism | LXA4 stimulates phagocytosis through the redistribution of myosin IIA and activation of Akt and PKCζ. | nih.gov |

Regulation of Monocyte Recruitment and Activity

This compound, as a lipoxin analog, also modulates the recruitment and activity of monocytes, which are precursors to tissue macrophages and dendritic cells. clevelandclinic.org During inflammation, monocytes are recruited from the bloodstream to sites of injury or infection, a process that is tightly regulated by chemokines and adhesion molecules. nih.govnih.gov

Lipoxin A4 (LXA4) and its stable analogs have been identified as potent stimuli for monocyte migration and adhesion. nih.govresearchgate.net Paradoxically, while they inhibit neutrophil recruitment, they act as chemoattractants for monocytes, drawing these cells to the site of inflammation where they can differentiate into resolving macrophages. Studies have shown that stable LXA4 analogs are more potent than native LXA4 in stimulating monocyte chemotaxis and adherence, with effects observed at subnanomolar concentrations. harvard.edunih.gov This activity is mediated through a G-protein-linked LXA4 receptor, and the signaling is sensitive to pertussis toxin, indicating the involvement of Gαi proteins. harvard.edunih.gov

By orchestrating the timely recruitment of monocytes and promoting their differentiation into M2 macrophages that are efficient at efferocytosis, this compound contributes to the active resolution of inflammation. This ensures that the inflammatory site is cleared of apoptotic cells and debris, and that tissue repair processes are initiated.

| Effect of this compound Analogs on Monocytes | Research Finding | Reference |

| Stimulation of Migration | LXA4 and stable analogs are potent chemoattractants for human monocytes. | nih.govnih.govresearchgate.net |

| Promotion of Adhesion | Stable LXA4 analogs are more potent than LXA4 in stimulating monocyte adherence. | harvard.edunih.gov |

| Receptor-Mediated Action | Monocyte stimulation by LXA4 analogs is mediated by a G-protein-linked LXA4 receptor. | harvard.edunih.gov |

Influence on T Lymphocyte Differentiation and Immunomodulatory Cytokine Production

The anti-inflammatory effects of LXA4 appear to be mediated by reducing the expression of pro-inflammatory cytokines associated with T-cell responses, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Interestingly, in one study, the reduction in inflammation occurred without a corresponding change in the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), indicating that LXA4 can perform its anti-inflammatory function independently of switching the T-lymphocyte response towards a classic anti-inflammatory phenotype in certain contexts. nih.gov While not specific to LXA4, other SPMs have been shown to promote the generation of regulatory T cells (Tregs) that express FoxP3 and Transforming growth factor-beta (TGF-β), which are crucial for immune tolerance. nih.gov

Effects on B Lymphocyte Proliferation and Antibody Production

This compound's parent compound, LXA4, demonstrates a regulatory role in adaptive immunity by directly affecting B lymphocyte functions. nih.gov Research has shown that LXA4 significantly decreases the proliferation of memory B cells, which are responsible for rapid and robust antibody production upon re-exposure to an antigen. nih.gov This inhibitory effect on proliferation is considered a primary reason for the observed reduction in IgM and IgG antibody production by memory B cells. nih.gov

This action is dose-dependent and mediated through the ALX/FPR2 receptor, which is expressed more highly on memory B cells compared to their naive counterparts. nih.gov While LXA4 does not appear to affect the differentiation of either naive or memory B cells, it effectively curtails antibody output from the memory pool. nih.gov In line with these findings, studies in fibrosis models observed that while the disease state caused an increase in B-lymphocyte frequency, LXA4 treatment brought this level back down to that of healthy controls. nih.gov This targeted regulation of memory B cells highlights a crucial link between pro-resolution signaling and the adaptive immune system, preventing excessive antibody production that could contribute to chronic inflammation or autoimmune conditions. nih.gov

Engagement with Stem Cells in Resolution Processes

The interaction between LXA4 and stem cells is a critical component of its pro-resolving and regenerative capabilities. Mesenchymal Stem Cells (MSCs), known for their immunomodulatory properties, can secrete LXA4 as a mechanism to resolve lung injury. aginganddisease.org The protective effects of MSCs are significantly diminished when the LXA4 receptor, ALX/FPR2, is blocked, underscoring the importance of this pathway. aginganddisease.org

Furthermore, LXA4 directly engages with other types of stem cells, such as Stem Cells of the Apical Papilla (SCAP). nih.govresearchgate.net Studies have shown that LXA4 significantly enhances the proliferation, migration, and wound-healing capacity of SCAP through the activation of its ALX/FPR2 receptor. nih.govresearchgate.net In a dose-dependent manner, LXA4 also inhibits the secretion of inflammatory cytokines and chemokines from SCAP. nih.govresearchgate.net This dual action of promoting the regenerative capacity of stem cells while simultaneously suppressing their inflammatory output enhances their ability to contribute to the resolution phase of inflammation and tissue repair. nih.govresearchgate.net

Modulation of Inflammatory Mediator Networks

A core function of this compound, mirroring LXA4, is the active reprogramming of the local inflammatory environment. This involves a "class switch" in mediator production, shifting the balance away from pro-inflammatory signals towards those that actively promote resolution and healing.

Suppression of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) and Chemokines

LXA4 and its stable analogs are potent inhibitors of key pro-inflammatory cytokines that drive and sustain inflammatory responses. nih.gov Multiple studies have demonstrated that LXA4 treatment significantly reduces the expression and production of IL-1β, IL-6, and TNF-α in various inflammatory models and cell types. nih.govaginganddisease.orgresearchgate.net

In models of rheumatoid arthritis, LXA4 was found to abrogate IL-6 expression in fibroblast-like synoviocytes. frontiersin.org In diabetic nephropathy, LXA4 administration suppressed serum levels of TNF-α and IL-6. aginganddisease.org Furthermore, LXA4 and its analogs can inhibit TNF-α-induced production of IL-1β in human neutrophils, effectively halting a key amplification loop in acute inflammation. researchgate.net This suppression extends to chemokines, with LXA4 treatment significantly reducing their expression in inflamed liver tissue, thereby limiting the recruitment of additional immune cells to the site of injury. nih.gov The underlying mechanism for this broad anti-inflammatory effect often involves the downregulation of the master pro-inflammatory transcription factor, NF-κB. nih.govnih.gov

Table 1: Effect of Lipoxin A4 (LXA4) on Pro-Inflammatory Cytokine Production

| Cytokine | Cell/Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | Rat model of diabetic nephropathy | Suppression of serum levels | aginganddisease.org |

| Fibrotic mouse liver | Reduced gene expression | nih.gov | |

| IL-6 | Rat model of diabetic nephropathy | Suppression of serum levels | aginganddisease.org |

| Fibrotic mouse liver | Reduced gene expression | nih.gov | |

| Human fibroblast-like synoviocytes | Abrogated expression | frontiersin.org | |

| IL-1β | Human neutrophils (TNF-α stimulated) | Inhibited production | researchgate.net |

| Human fibroblast-like synoviocytes | Counteracted pro-inflammatory action | frontiersin.org |

Enhancement of Pro-Resolving Cytokines (e.g., IL-10, TGF-β)

The influence of LXA4 on pro-resolving cytokines like IL-10 and TGF-β is context-dependent. While the broader class of SPMs has been shown to increase the production of anti-inflammatory IL-10 by immune cells like microglia, the direct effect of LXA4 can vary. nih.gov For instance, in one experimental model of liver fibrosis, the anti-inflammatory action of LXA4 occurred without a detectable increase in IL-10, suggesting that LXA4's pro-resolving effects are not always dependent on IL-10 upregulation. nih.gov However, in other neuroinflammatory contexts, compounds acting on the resolution pathway have been shown to enhance the release of IL-10. researchgate.net

The relationship with TGF-β is also complex, as this cytokine has both pro-inflammatory and anti-fibrotic roles depending on the cellular environment. nih.gov In certain conditions like renal fibrosis, LXA4 has been shown to diminish TGF-β activation, thereby reducing fibrosis. frontiersin.org This indicates that part of LXA4's pro-resolving action can involve counteracting the detrimental, pro-fibrotic effects of TGF-β, contributing to the restoration of normal tissue architecture. frontiersin.org

Table 2: Summary of Cellular and Molecular Effects of Lipoxin A4 (LXA4)

| Target Cell/Process | Key Effect | Mechanism/Related Finding | Reference |

|---|---|---|---|

| T Lymphocytes | Reduces activated cytotoxic T cells | Decreases TNF-α & IFN-γ expression | nih.gov |

| Memory B Lymphocytes | Decreases proliferation & antibody production | Acts via ALX/FPR2 receptor; inhibits NF-κB | nih.gov |

| Stem Cells (SCAP) | Enhances proliferation & migration | Suppresses inflammatory mediator secretion | nih.govresearchgate.net |

| Inflammatory Cytokines | Suppresses IL-1β, IL-6, TNF-α | Downregulates NF-κB pathway | nih.govaginganddisease.orgresearchgate.netfrontiersin.org |

| Pro-Resolving Cytokines | Context-dependent | May counteract pro-fibrotic TGF-β actions | nih.govfrontiersin.orgresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (5S, 6R, E)-methyl 5,6-dihydroxy-8-(2-((R,E)-3-hydroxyoct-1-enyl) phenyl) oct-7-enoate | This compound |

| Lipoxin A4 | LXA4 |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Interleukin-10 | IL-10 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Transforming growth factor-beta | TGF-β |

| Interferon-gamma | IFN-γ |

| Immunoglobulin M | IgM |

| Immunoglobulin G | IgG |

| Maresin 1 | MaR1 |

| Forkhead box P3 | FoxP3 |

Preclinical Investigations of Blxa4 Me in Disease Models

In Vitro Bioactivity Assessments

The in vitro effects of BLXA4-me and its parent compounds, lipoxins, have been characterized to elucidate the mechanisms underlying their anti-inflammatory and pro-resolving properties.

Polymorphonuclear neutrophil (PMN) recruitment and adhesion to the vascular endothelium are critical early events in the inflammatory cascade. Lipoxin A4 (LXA4) and its stable analogs have been shown to interfere with these processes. In studies using human umbilical vein endothelial cells (HUVECs), nanomolar concentrations of LXA4 were found to block the upregulation of key adhesion molecules, E-selectin and intercellular cell adhesion molecule-1 (ICAM-1), which is typically induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov This inhibition of adhesion molecule expression on endothelial cells is a crucial mechanism for reducing the attachment and subsequent transmigration of neutrophils into inflamed tissues. nih.gov

Table 1: Effect of Lipoxin A4 (LXA4) on Cytokine-Mediated Adhesion Molecule Expression in HUVECs

| Treatment | Adhesion Molecule | Expression Level (vs. Control) | Significance |

|---|---|---|---|

| IL-1β | E-selectin | Increased | - |

| IL-1β + LXA4 | E-selectin | Significantly Inhibited | P < 0.05 |

| IL-1β | ICAM-1 | Increased | - |

| IL-1β + LXA4 | ICAM-1 | Significantly Inhibited | P < 0.05 |

| TNF-α | E-selectin | Increased | - |

| TNF-α + LXA4 | E-selectin | Significantly Inhibited | P < 0.05 |

| TNF-α | ICAM-1 | Increased | - |

| TNF-α + LXA4 | ICAM-1 | Significantly Inhibited | P < 0.05 |

Data derived from studies on the parent compound, Lipoxin A4. nih.gov

A key component of inflammation resolution is the efficient clearance of apoptotic cells and pathogens by macrophages, a process known as efferocytosis. nih.govfrontiersin.org Lipoxins have been demonstrated to enhance this process. physiology.orgpsu.edu LXA4 and its stable analogs stimulate the nonphlogistic phagocytosis of apoptotic neutrophils by monocyte-derived macrophages. psu.eduresearchgate.net This action is critical for preventing secondary necrosis of apoptotic cells, which would otherwise release damaging cellular contents and perpetuate inflammation. core.ac.uk Studies have shown that aspirin-triggered lipoxin (ATL), a stable LXA4 analog, can increase the phagocytosis of bacteria, such as E. coli, by macrophages in a manner that is independent of opsonization. physiology.org This enhanced clearance is coupled with an inhibition of pro-inflammatory cytokine production, such as IL-1β and IL-8, by the macrophages. physiology.org The pro-phagocytic effects of lipoxins are often mediated through the formyl peptide receptor 2 (FPR2/ALX). nih.gov

Table 2: Effect of Lipoxin A4 (LXA4) and its Analogs on Macrophage Phagocytosis

| Compound | Target Cell/Particle | Phagocytosis Effect | Key Findings |

|---|---|---|---|

| Lipoxin A4 | Apoptotic Neutrophils | Stimulated | LXA4 significantly stimulates phagocytosis in a time-dependent manner. psu.edu |

| Aspirin-Triggered Lipoxin (ATL) | E. coli | Increased | Enhanced phagocytosis by macrophages in a scavenger receptor- and PI3K-dependent manner. physiology.org |

| Lipoxin A4 | Apoptotic Neutrophils | Stimulated | Effect is mediated through the FPR2/ALX receptor. nih.gov |

Data derived from studies on Lipoxin A4 and its analogs. physiology.orgpsu.edunih.gov

Endothelial activation and dysfunction are hallmarks of inflammation, characterized by the expression of adhesion molecules and increased permeability. By inhibiting the expression of E-selectin and ICAM-1, as detailed in section 4.1.1, lipoxins and their analogs directly counter endothelial activation. nih.gov Furthermore, in vitro studies on LXA4 have shown that it can promote endothelial cell viability and tube formation in models of hypoxia and reoxygenation, suggesting a protective role for the endothelium under ischemic stress. nih.govnih.gov These actions collectively help to maintain vascular integrity and limit the amplification of the inflammatory response at the endothelial surface.

In Vivo Efficacy in Acute Inflammatory Models

The therapeutic potential of this compound has been evaluated in established animal models of acute inflammation, providing crucial data on its in vivo bioactivity.

Zymosan, a component of yeast cell walls, is used to induce a robust inflammatory response characterized by the significant recruitment of neutrophils into the peritoneal cavity. psu.edu In a murine zymosan-induced peritonitis model, this compound demonstrated significant efficacy in inhibiting the infiltration of polymorphonuclear neutrophils. acs.org This model serves as a standard for assessing the anti-inflammatory and pro-resolving activities of novel compounds.

Table 3: Efficacy of this compound in Murine Zymosan-Induced Peritonitis

| Compound | Endpoint | Result |

|---|---|---|

| This compound | PMN Infiltration | ~32% reduction compared to vehicle control. |

Data derived from a study on this compound. acs.org

This finding is consistent with the known actions of lipoxins to serve as "stop signals" for neutrophil recruitment during an acute inflammatory response. nih.gov The inhibition of neutrophil influx is a primary mechanism by which lipoxin analogs are thought to resolve inflammation and prevent tissue damage.

Ischemia-reperfusion (I/R) injury is a complex pathological process involving oxidative stress, inflammation, and apoptosis that occurs when blood flow is restored to ischemic tissue. nih.govnih.gov While direct studies on this compound in I/R models are not widely published, investigations into its parent compound, LXA4, provide strong evidence for the potential protective effects of this class of molecules.

In rat models of lung I/R injury following transplantation, LXA4 treatment has been shown to significantly ameliorate alveolar capillary permeability, reduce oxidative stress and inflammation, and lessen histological injury and apoptosis in the transplanted lungs. nih.govnih.gov Similarly, in a rat model of hind limb I/R injury, LXA4 pretreatment was found to significantly reduce morphological damage to the skeletal muscle, decrease tissue edema, and inhibit the inflammatory response and cell apoptosis. nih.gov These protective effects are often linked to the ability of LXA4 to modulate inflammatory and oxidative stress pathways. nih.govdoi.org Given that this compound is a stable analog of LXA4, it is anticipated to exhibit similar protective properties in models of I/R injury.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name/Description |

| This compound | Methyl ester of a benzo-lipoxin A4 analog |

| LXA4 | Lipoxin A4 |

| PMN | Polymorphonuclear neutrophil |

| HUVEC | Human Umbilical Vein Endothelial Cell |

| IL-1β | Interleukin-1 beta |

| TNF-α | Tumor Necrosis Factor-alpha |

| ICAM-1 | Intercellular Adhesion Molecule-1 |

| ATL | Aspirin-Triggered Lipoxin |

| FPR2/ALX | Formyl Peptide Receptor 2 |

| Zymosan | A glucan with repeating glucose units connected by β-1,3-glycosidic linkages |

Efficacy in Chronic Inflammatory and Tissue Remodeling Models

This compound, a stable synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has been investigated in various preclinical models of diseases characterized by chronic inflammation and pathological tissue remodeling. clinicaltrials.govgrantome.com As a member of a class of compounds designed to be more chemically and metabolically stable than native lipoxins, this compound acts as a potent agonist for resolution of inflammation. grantome.comclinicaltrials.gov Its therapeutic potential stems from its ability to mimic the body's natural pathways for terminating inflammatory responses, a process often dysregulated in chronic conditions. nih.govnih.gov

Renal fibrosis is a common endpoint for many chronic kidney diseases, characterized by the excessive accumulation of extracellular matrix (ECM). nih.govresearchgate.net Glomerular mesangial cells are central to this process; under pathological conditions, they proliferate and secrete large amounts of ECM, inflammatory cytokines, and chemokines, driving glomerular sclerosis. nih.govresearchgate.net

Preclinical research using lipoxin analogs has demonstrated a capacity to counter these fibrotic processes. In models of renal inflammation, LXA4 has been shown to bind to the ALXR receptor on human mesangial cells. nih.gov Studies investigating the effects of LXA4 on human renal mesangial cells stimulated with platelet-derived growth factor (PDGF), a potent driver of fibrosis, revealed that LXA4 can modulate the expression of multiple genes associated with matrix expansion. nih.gov Specifically, LXA4 pretreatment was found to prevent PDGF-induced increases in the profibrotic proteins fibronectin and thrombospondin, while also preventing the decrease of decorin, a known inhibitor of the profibrotic cytokine TGF-β₁. nih.gov These findings suggest a mechanism by which lipoxin analogs can interrupt the fibrotic cascade at a cellular level.

Further studies using a benzo-LXA₄ analogue, a related compound, have shown protection against kidney disease associated with diabetes, reinforcing the therapeutic potential of this class of molecules in preventing renal complications stemming from chronic inflammation. acs.org

Table 1: Effect of Lipoxin A₄ on PDGF-Stimulated Profibrotic Protein Expression in Human Mesangial Cells

| Protein | Function | Effect of PDGF Stimulation | Effect of LXA₄ Pretreatment |

| Fibronectin | ECM protein, promotes fibrosis | Increased | Increase prevented nih.gov |

| Thrombospondin | Activator of TGF-β₁ | Increased | Increase prevented nih.gov |

| Decorin | Inhibitor of TGF-β₁ | Decreased | Decrease prevented nih.gov |

Chronic, low-grade inflammation originating from adipose tissue is a key pathogenic feature of obesity and the metabolic syndrome. nih.govnih.gov This "meta-inflammation" is characterized by the infiltration of pro-inflammatory immune cells into adipose tissue and a dysregulated production of adipokines, which contributes to systemic metabolic disorders like insulin (B600854) resistance. nih.govnih.govdntb.gov.ua

Lipoxin A4 and its analogs have shown significant efficacy in mitigating this condition in preclinical models. acs.orgdntb.gov.uaresearchgate.net Research demonstrates that LXA4 can attenuate obesity-induced adipose inflammation and the associated complications in the liver and kidneys. dntb.gov.uaresearchgate.net One of the key mechanisms is the modulation of macrophage polarization within the adipose tissue. Treatment with LXA4 was found to decrease the percentage of pro-inflammatory M1-like macrophages while increasing the percentage of anti-inflammatory M2-like macrophages. acs.orgresearchgate.net This shift in the immune cell profile helps to resolve local inflammation. Beyond its effects on inflammation, LXA4 treatment in murine models also led to a reduction in body weight and hepatic triglyceride levels. acs.org

Table 2: Preclinical Effects of Lipoxin Analogs in Obesity-Related Inflammation

| Model System | Key Finding | Outcome | Citation |

| Murine Model of Obesity | Attenuation of adipose inflammation | Reduced M1-like macrophages, Increased M2-like macrophages | acs.orgresearchgate.net |

| Murine Model of Obesity | Improvement in metabolic parameters | Reduced body weight, Reduced hepatic triglycerides | acs.org |

| Murine Model of Obesity | Protection against associated organ disease | Attenuated liver and kidney disease | dntb.gov.uaresearchgate.net |

Periodontitis is a chronic inflammatory disease that leads to the progressive destruction of the tooth-supporting apparatus, including the alveolar bone. nih.govmdpi.com The failure to resolve inflammation is a key aspect of its pathogenesis. nih.govnih.gov Preclinical models have been instrumental in demonstrating the therapeutic potential of lipoxin analogs in this context. nih.govnih.govbu.edu

In a rabbit model of experimental periodontitis, a mouthwash formulation containing a lipoxin analog (referred to as 9,12-LXA4) demonstrated significant therapeutic effects. bu.edu The treatment led to the regeneration of both soft tissues and pathologically lost hard tissues, including the restoration of infrabony defects and a reduction in horizontal bone loss. bu.edu Histological analysis confirmed that the lipoxin analog-treated groups had a reduced inflammatory cell infiltrate and showed evidence of new collagen and bone formation. bu.edu

Similarly, a study in a Hanford miniature pig model of periodontitis utilized nano-proresolving medicines containing benzo-lipoxin A4 (bLXA4). nih.gov The results were dramatic, showing a significant reduction in inflammatory cell infiltration into the periodontal disease sites and a marked increase in new bone formation and regeneration of the periodontal organ. nih.gov These findings underscore the potent bioactions of lipoxin mimetics in promoting the regeneration of tissues lost to chronic osteolytic inflammatory diseases. nih.gov

Neuroinflammation is a critical component in the pathophysiology of acute brain injuries like traumatic brain injury (TBI) and cerebral ischemia (stroke). nih.govnih.gov Following an initial injury, a secondary cascade of events is initiated, including a robust inflammatory response that often contributes to long-term neuronal damage and functional deficits. nih.govnih.govmdpi.com In TBI, while acute inflammation can be beneficial, chronic and excessive inflammation leads to secondary cell death processes. nih.gov Similarly, in cerebral ischemia, neuroinflammatory cascades in the acute phase can disrupt the blood-brain barrier and lead to apoptosis, although they may also support tissue repair in later stages. nih.gov

The delayed onset of neuroinflammation relative to the primary injury presents a therapeutic window. nih.gov While direct preclinical studies of this compound in TBI or cerebral ischemia models are not extensively documented, the compound's fundamental mechanism as a pro-resolving agent holds significant therapeutic promise. The core of the pathology in these conditions involves an overactive inflammatory response, driven by cells like neutrophils and microglia. nih.govmdpi.com Agents that can actively resolve this inflammation, rather than simply suppressing it, could enhance the protective effects of the immune response while mitigating its detrimental consequences. nih.gov The ability of lipoxin analogs to inhibit neutrophil infiltration and promote a switch towards anti-inflammatory cell phenotypes is a mechanism directly relevant to countering the secondary injury cascade in neuroinflammatory conditions. nih.gov

Chronic inflammation is a well-established driver of cardiometabolic diseases, including atherosclerosis and the adverse cardiac remodeling that follows a myocardial infarction (MI). nih.govfrontiersin.org Failure to resolve the inflammatory response after an ischemic event like an MI can lead to increased scar formation, cardiac dysfunction, and the development of heart failure. nih.govnews-medical.net

These findings highlight the potential for LXA4-based therapies to manage diabetic heart disease and other cardiometabolic conditions by targeting the underlying inflammatory processes. nih.govacs.orgnews-medical.net Human data further supports this, with one study showing that higher plasma levels of LXA4 in patients following an acute myocardial infarction were associated with a lower risk of subsequent major adverse cardiovascular events. nih.gov

Systemic Biochemical Impact of this compound Treatment in Preclinical Systems

A remarkable finding from investigations into this compound is its ability to exert systemic effects even with local administration. nih.gov In a study investigating a this compound oral rinse, topical application to the oral mucosa was found to significantly increase the systemic levels of several specialized pro-resolving mediators (SPMs). nih.gov

This demonstrates that a locally applied pro-resolving agonist can amplify the body's endogenous resolution pathways on a systemic level. Targeted lipid mediator analysis of serum samples revealed that the treatment markedly upregulated the production of mediators derived from both omega-6 and omega-3 polyunsaturated fatty acids. nih.gov This included an increase in the sum of pro-resolving mediators like native lipoxins (LXA4, LXB4), resolvins (RvD1-6), protectins (PD1), and maresins (MaR1, MaR2). nih.gov This systemic elevation of pro-resolution molecules suggests a broader therapeutic potential, whereby treating a local inflammatory site could help to dampen systemic inflammation that may contribute to the progression of other inflammatory diseases. nih.govnih.gov

Table 3: Systemic Impact of Topical this compound Treatment on Endogenous Lipid Mediators

| Lipid Mediator Class | Specific Mediators Measured | Observed Systemic Effect | Citation |

| Sum of Pro-Resolving Mediators | LXA₄, LXB₄, RvD1-6, PD1, MaR1, MaR2, RvE1 | Markedly upregulated | nih.gov |

| Sum of Proinflammatory Eicosanoids | LTB₄, PGE₂, PGD₂ | Monitored for changes | nih.gov |

Alterations in Systemic Specialized Pro-Resolving Lipid Mediator Profiles

Preclinical and clinical investigations have demonstrated that local administration of this compound can induce significant changes in the systemic profiles of SPMs. In a clinical study involving a topical oral rinse of this compound, analysis of serum lipid mediators revealed a marked shift towards a pro-resolution state. nih.gov This indicates that the effects of this compound are not confined to the site of application but can exert a systemic influence, potentially dampening inflammation throughout the body. nih.gov

Treatment with this compound led to a notable increase in the systemic levels of several key SPMs. nih.gov This included elevations in mediators derived from both omega-6 and omega-3 polyunsaturated fatty acids. Specifically, the levels of the endogenous arachidonic acid-derived lipoxins, LXA4 and LXB4, were increased. nih.gov Furthermore, the treatment boosted the concentrations of omega-3 derived mediators, including D-series resolvins (like RvD1), protectin D1 (PD1), and maresins (MaR1, MaR2). nih.gov

The table below summarizes the observed changes in systemic lipid mediator profiles following treatment with this compound as reported in a human study.

| Mediator Class | Specific Mediators | Observed Systemic Change |

| Pro-Resolving Mediators | Sum of LXs, Rvs, PDs, MaRs | Increase nih.gov |

| Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) | Increase nih.gov | |

| Resolvin D1 (RvD1) | Increase nih.gov | |

| Protectin D1 (PD1) | Increase nih.gov | |

| Maresin 1 (MaR1), Maresin 2 (MaR2) | Increase nih.gov | |

| Pro-Inflammatory Eicosanoids | Sum of LTB4, PGE2, PGD2 | Decrease nih.gov |

This interactive table is based on findings from a study evaluating the systemic impact of a topical this compound oral rinse. nih.govnih.gov

Regulation of Endogenous Lipid Mediator Biosynthesis Pathways

As a lipoxin A4 analog, this compound is believed to exert its effects by interacting with and modulating the same pathways as its endogenous counterpart. nih.gov The biosynthesis of lipid mediators is a tightly controlled process involving a cascade of enzymes that convert polyunsaturated fatty acids, such as arachidonic acid (AA), into a wide array of signaling molecules. mdpi.com Lipoxins are key players in what is known as the "lipid mediator class switch," a critical event that signals the transition from the pro-inflammatory phase to the resolution phase of an inflammatory response. nih.gov

The primary pathways for the synthesis of pro-inflammatory mediators, such as leukotrienes and prostaglandins, rely on the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), respectively. nih.govscispace.com Lipoxin A4, and by extension its analogs, can regulate these pathways. Evidence suggests that lipoxins can inhibit the production of pro-inflammatory leukotriene B4 (LTB4). nih.gov Since LTB4 and LXA4 share a common precursor, leukotriene A4 (LTA4), an increase in lipoxin production can occur at the expense of LTB4 synthesis, effectively shifting the balance of the pathway towards resolution. mdpi.com

Furthermore, lipoxins can counteract the effects of pro-inflammatory cytokines, which are potent inducers of the COX-2 enzyme responsible for prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov By promoting resolution, lipoxin analogs like this compound can indirectly lead to a reduction in the stimuli that drive pro-inflammatory prostaglandin production. nih.govacs.org The generation of lipoxins itself is a transcellular process, often requiring the sequential action of different lipoxygenase enzymes, such as 15-LOX followed by 5-LOX, in interacting cells (e.g., epithelial cells and leukocytes). nih.govmdpi.com By acting as a stable agonist at the lipoxin A4 receptor (ALX/FPR2), this compound can amplify these endogenous resolution signals, further promoting the clearance of inflammation and restoration of tissue homeostasis. nih.govacs.org Studies on murine models of inflammatory arthritis have shown that the expression of the 12/15-lipoxygenase gene (Alox15) peaks during the resolution phase and that therapeutic administration of LXA4 can reduce edema and promote a resolving macrophage phenotype. scienceopen.combohrium.com This highlights the importance of the lipoxin pathway in actively orchestrating the resolution of inflammation.

Structure Activity Relationships and Advanced Analog Development

Correlation Between Chemical Structure Modifications and Biological Potency/Selectivity

Native lipoxins, such as LXA4, possess a labile tetraene structure that is rapidly metabolized in vivo, limiting their therapeutic half-life. researchgate.netresearchgate.net The key structural modification in BLXA4-me involves the replacement of the native LXA4 tetraene core with a benzo-fused ring system. researchgate.netpatsnap.com This alteration confers enhanced metabolic stability compared to endogenous LXA4, particularly resistance to oxidation and reduction at certain positions (e.g., C13-C14). researchgate.netpatsnap.com

Esterification of the carboxyl group, as seen in this compound (methyl ester), is another common modification in lipid mediators and their analogs. While this compound itself is pharmacologically active, it can be converted by non-specific esterase activity in vivo to its free-acid form, BLXA4-FA, which is also active. clinicaltrials.gov This suggests that both the ester and free-acid forms contribute to the observed biological effects.

Studies have shown that the benzo-modification not only improves metabolic stability but can also substantially enhance the half-life of the analog. researchgate.net In terms of biological potency, benzo-LXA4 has demonstrated comparable efficiency to native LXA4 but with a significantly increased potency, reported to be up to 1000-fold greater in certain anti-inflammatory models. researchgate.net This increased potency, coupled with improved stability, allows this compound and its free acid form to exert more sustained pro-resolving actions.

Research findings indicate that this compound is effective at inhibiting polymorphonuclear neutrophil (PMN) infiltration in murine peritonitis models. researchgate.netfrontiersin.org One study reported approximately 32% reduction in PMN infiltration with the methyl ester of BLXA4. researchgate.netfrontiersin.org

Influence of Benzene (B151609) Ring Substitution on Ligand-Receptor Interaction and Bioactivity

The incorporation of a benzene ring into the lipoxin structure in this compound significantly influences its interaction with target receptors, primarily the formyl peptide receptor 2 (FPR2/ALX), which is a key receptor for lipoxins and many SPMs. annualreviews.orgbiomolther.org The rigid and planar nature of the benzene ring, compared to the flexible tetraene system of native lipoxins, likely affects the binding pose and affinity within the receptor binding pocket.

While specific detailed data on how different substitutions on the benzene ring of this compound affect its interaction with FPR2/ALX and subsequent bioactivity is not extensively detailed in the provided search results, the presence of the o-substituted benzo-ring in this compound is noted to enhance receptor-binding affinity compared to endogenous LXA4. benchchem.com This suggests that the positioning and chemical environment provided by the fused benzene ring are favorable for productive interaction with the receptor, leading to potent agonism.

General principles of aromatic substitution in medicinal chemistry indicate that the type, position, and electronic nature of substituents on a benzene ring can profoundly influence a molecule's lipophilicity, electronic distribution, steric profile, and ultimately, its binding to biological targets and its metabolic fate. msu.eduyoutube.comyoutube.com For this compound, the specific ortho substitution pattern of the phenyl group relative to the rest of the lipoxin backbone is a critical determinant of its enhanced properties. benchchem.com

Further detailed SAR studies involving systematic variations of substituents on the benzene ring of BLXA4-like structures would be necessary to fully elucidate the specific impact of these modifications on FPR2/ALX binding kinetics, downstream signaling, and a broader spectrum of biological activities.

Comparison with Other Generations of Lipoxin Mimetics and Related Specialized Pro-Resolving Mediator Analogs

This compound belongs to a generation of lipoxin mimetics designed for improved pharmacological properties compared to native lipoxins and earlier synthetic analogs. Native LXA4 and LXB4, while potent, suffer from rapid metabolic inactivation. researchgate.netresearchgate.net Earlier synthetic lipoxin mimetics often focused on stabilizing the triene core through modifications like incorporating heterocyclic rings (e.g., imidazole- and oxazole-containing analogs). annualreviews.orgbenchchem.com These modifications aimed to retain FPR2/ALX agonism while improving stability. benchchem.com

This compound, with its benzo-fused ring system, represents an alternative strategy for stabilizing the lipoxin structure. researchgate.netpatsnap.com This modification has been shown to be effective in enhancing metabolic stability and increasing potency compared to native LXA4. researchgate.netpatsnap.com

When compared to aspirin-triggered lipoxin A4 (ATLa), another stable epimer of LXA4, this compound has shown promising activity. In a murine peritonitis model, this compound demonstrated approximately 32% reduction in PMN infiltration, while ATLa resulted in a 40% reduction in the same model system. researchgate.netfrontiersin.org This suggests that this compound exhibits comparable, albeit slightly less potent in this specific model, anti-inflammatory effects to ATLa, which is considered a benchmark compound. researchgate.netfrontiersin.org

The development of this compound and similar aromatic lipoxin analogs highlights a progression in the design of SPM mimetics towards structures that offer a balance of metabolic stability, high potency, and targeted receptor activity. Other advanced SPM analogs include benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), which has shown efficacy in reducing neutrophil recruitment and enhancing phagocytosis in models of lung injury. biomolther.org These diverse approaches in analog design reflect ongoing efforts to develop clinically viable SPM-based therapies.

Emerging Concepts and Future Research Trajectories for Blxa4 Me

Elucidating Tissue-Specific Pharmacological Actions and Biosynthesis Regulation

While BLXA4-me is a synthetic compound and thus does not undergo biological biosynthesis in the same manner as endogenous SPMs, understanding its metabolic fate and stability across different tissues is crucial. This compound was specifically engineered for increased stability, which contributes to its potential as a therapeutic agent metabolomicsworkbench.orgnih.govuni.lu. Studies have indicated that topical application of this compound in the oral cavity can lead to increased systemic levels of various SPMs, suggesting potential pharmacological actions beyond the immediate site of application guidetoimmunopharmacology.orgnih.gov.

Future research should focus on comprehensively mapping the tissue distribution, metabolism, and pharmacokinetics of this compound following different routes of administration. This will help elucidate whether this compound or its metabolites are primarily responsible for observed effects in various tissues. Investigating the enzymes and pathways involved in its metabolism within specific cellular environments will provide insights into how its activity and half-life are regulated in biological systems. Such studies are essential for predicting its efficacy and potential effects in diverse physiological and pathological contexts.

Comprehensive Mapping of Intracellular Signaling Networks and Cross-Talk Mechanisms in Diverse Cell Types

Lipoxin A4 and its analogs, including this compound, are known to exert their cellular effects primarily through the activation of the Formyl Peptide Receptor 2 (FPR2), also referred to as ALX/FPR2 caymanchem.comwikipedia.org. Activation of this receptor is intrinsically linked to key processes in the resolution of inflammation, such as inhibiting neutrophil infiltration, promoting neutrophil apoptosis, and enhancing the phagocytic clearance of apoptotic cells by macrophages (efferocytosis) wikipedia.org.

Beyond FPR2 activation, studies on lipoxins have indicated their ability to modulate intracellular signaling pathways, including the downregulation of pro-inflammatory transcription factors like NF-κB and AP-1, while potentially upregulating factors such as NAB1, Nrf2, and PPARγ, thereby influencing inflammatory gene expression. Furthermore, LXA4 has been shown to inhibit NF-κB nuclear translocation and deactivate the PI3K/Akt pathway in the context of experimental autoimmune myocarditis.

A critical area for future research involves the comprehensive mapping of the specific intracellular signaling networks activated by this compound in a variety of cell types central to the inflammatory response, including but not limited to neutrophils, macrophages, lymphocytes, epithelial cells, and fibroblasts. Understanding the intricate cross-talk between these signaling pathways within and between different cell populations will be vital for fully elucidating how this compound orchestrates the resolution of inflammation and exerts its pro-resolving effects in complex tissue environments.

Exploration of Novel Therapeutic Applications in Unresolved Chronic Inflammatory Conditions (e.g., Autoimmune Disorders, Viral Pathogenesis)

The investigation of this compound has initially focused on chronic inflammatory conditions such as gingivitis, demonstrating its capacity to reduce local inflammation and influence systemic SPM profiles metabolomicsworkbench.orgguidetoimmunopharmacology.orgnih.govcaymanchem.comwikipedia.org. The observation that this compound treatment can shift the systemic inflammatory balance towards resolution suggests broader therapeutic applicability in other inflammatory diseases guidetoimmunopharmacology.orgnih.gov.

Building upon the known activities of native LXA4 and related SPM analogs, future research should explore the therapeutic potential of this compound in a wider spectrum of unresolved chronic inflammatory conditions. For instance, LXA4 has demonstrated protective effects in experimental models of autoimmune myocarditis. Similarly, LXA4 treatment has been shown to improve outcomes in models of influenza A infection by modulating the inflammatory response and promoting macrophage reprogramming. Benzo-LXA4 analogs, structurally related to this compound, have exhibited diverse pro-resolving effects in animal models, including the reduction of polymorphonuclear neutrophil infiltration, suppression of renal fibrosis, and attenuation of obesity-induced adipose inflammation wikipedia.org.

These findings provide a strong rationale for investigating this compound in preclinical models of various autoimmune disorders and viral infections where uncontrolled inflammation contributes significantly to pathogenesis. Such studies will be crucial for determining if this compound can replicate or enhance the beneficial effects observed with other SPMs in these contexts and to identify specific conditions where its unique stability and pharmacological profile offer advantages.

Development of Advanced Delivery Systems for Targeted Resolution Pharmacology

The inherent properties of SPMs, including their hydrophobic nature, make them amenable to topical application nih.gov. The development of this compound with increased stability has facilitated its formulation into delivery systems such as oral rinses for local treatment metabolomicsworkbench.orgguidetoimmunopharmacology.orgnih.gov. However, to maximize the therapeutic efficacy of this compound in systemic or targeted applications, the development of advanced delivery systems is a critical area for future research.

The concept of utilizing nanomedicine approaches, such as nano-proresolving medicines (NPRM) incorporating benzo-lipoxin A4 analogs, has been explored for the treatment of chronic osteolytic inflammatory diseases uni.lu. This highlights the potential of advanced delivery technologies to enhance the targeted delivery of this compound to specific tissues or cells involved in chronic inflammation, potentially improving its bioavailability at the site of action and reducing off-target effects.

Future research should focus on developing and evaluating various advanced delivery systems for this compound, including nanoparticles, liposomes, or other encapsulation technologies. These systems could be designed to improve the compound's solubility, protect it from degradation, prolong its circulation time, and facilitate its targeted accumulation in inflamed tissues, thereby optimizing its pro-resolving effects and enabling its application in a wider range of conditions.

Mechanistic Insights into Microflora Modulation in Inflammatory Resolution Contexts

An intriguing aspect of inflammation resolution is its potential to influence the local microbial environment. Research involving treatment with a lipoxin analog in a model of experimental periodontitis demonstrated a significant shift in the subgingival microflora towards a healthier composition, even in the absence of antimicrobial interventions metabolomicsworkbench.org. This suggests a potential interplay between pro-resolving mediators and the microbiome during the resolution process.

Q & A

Q. How should researchers document this compound’s toxicity data to meet regulatory guidelines?

- Methodological Answer : Follow OECD/GLP protocols for acute/chronic toxicity studies. Report LD50, NOAEL, and histopathological findings. Disclose conflicts of interest and submit raw data to repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.